molecular formula C19H27F2N3O3 B7167936 N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7167936
M. Wt: 383.4 g/mol
InChI Key: LFUSSQANNHMPRJ-UHFFFAOYSA-N
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Description

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic compound notable for its structural complexity and diverse functionalities

Properties

IUPAC Name

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F2N3O3/c1-26-16-5-4-14(12-17(16)27-18(20)21)6-8-22-19(25)24-11-7-15(13-24)23-9-2-3-10-23/h4-5,12,15,18H,2-3,6-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUSSQANNHMPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)N2CCC(C2)N3CCCC3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by coupling and functional group transformations. Key steps include:

  • Alkylation of 3-(difluoromethoxy)-4-methoxybenzene with ethyl iodide in the presence of a base such as potassium carbonate.

  • Subsequent reaction with pyrrolidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under an inert atmosphere.

  • Final purification by recrystallization or chromatography.

Industrial Production Methods: The industrial-scale production of this compound may utilize flow chemistry techniques for continuous synthesis, ensuring higher yields and consistent product quality. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Undergoes oxidation reactions to form corresponding carbonyl or carboxylic acid derivatives.

  • Reduction: Can be reduced to produce amine derivatives.

  • Substitution: Halogen atoms can be substituted by nucleophiles, altering the compound's functional groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often employ nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Scientific Research Applications

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is widely used in scientific research, notably in:

  • Chemistry: Investigating reaction mechanisms and developing new synthetic methodologies.

  • Biology: Studying cellular processes and interactions due to its potential bioactivity.

  • Medicine: Exploring therapeutic potentials, including potential roles in drug development.

  • Industry: Utilizing its unique properties for creating advanced materials and compounds.

Mechanism of Action

Effects and Pathways: This compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The precise mechanism involves binding to these targets, influencing their activity and thereby modulating biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes.

Comparison with Similar Compounds

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique among similar compounds due to its specific functional groups and structural configuration, which confer distinct reactivity and bioactivity. Comparable compounds include:

  • N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide: Differing in the absence of the difluoromethoxy group, altering its chemical behavior and applications.

  • N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide: Possessing additional methoxy groups, influencing its reactivity and biological interactions.

Each of these compounds offers unique features, but this compound stands out for its distinct chemical and biological properties, making it a valuable subject of study in various scientific disciplines.

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